molecular formula C9H11NO2 B1267859 2-Amino-4'-methoxyacetophenone CAS No. 40513-43-7

2-Amino-4'-methoxyacetophenone

Cat. No.: B1267859
CAS No.: 40513-43-7
M. Wt: 165.19 g/mol
InChI Key: CNYAWQABGNEMFC-UHFFFAOYSA-N
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Description

2-Amino-4’-methoxyacetophenone is an organic compound with the molecular formula C9H11NO2. It is a white crystalline solid that is soluble in alcohol and chloroform but insoluble in water. This compound is known for its aromatic fragrance and is used as an organic building block in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4’-methoxyacetophenone can be synthesized through several methods. One common method involves the reaction of acetophenone with ethyl benzoate, followed by amination and methoxylation using ammonia and formaldehyde . The reaction conditions typically involve:

    Temperature: Moderate temperatures around 50-70°C.

    Solvents: Alcohols like methanol or ethanol.

    Catalysts: Acidic or basic catalysts depending on the specific reaction step.

Industrial Production Methods

In industrial settings, the production of 2-Amino-4’-methoxyacetophenone often involves large-scale batch reactors where the reactants are combined under controlled conditions. The process includes:

    Raw Materials: Acetophenone, ethyl benzoate, ammonia, and formaldehyde.

    Reaction Vessels: Stainless steel reactors with temperature and pressure control.

    Purification: Crystallization and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4’-methoxyacetophenone undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones.

    Reduction: Formation of amines and alcohols.

    Substitution: Halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogens (Cl2, Br2) in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2-Amino-4’-methoxyacetophenone has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as an intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the production of dyes, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 2-Amino-4’-methoxyacetophenone involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting biochemical pathways such as:

    Enzyme Inhibition: Inhibits specific enzymes involved in metabolic processes.

    Signal Transduction: Modulates signaling pathways, leading to altered cellular responses.

    Gene Expression: Influences the expression of genes related to cell growth and differentiation.

Comparison with Similar Compounds

2-Amino-4’-methoxyacetophenone can be compared with other similar compounds such as:

    2-Aminoacetophenone: Lacks the methoxy group, leading to different chemical properties and reactivity.

    4’-Methoxyacetophenone: Lacks the amino group, affecting its biological activity and applications.

    2-Amino-4’-bromoacetophenone:

These comparisons highlight the unique combination of functional groups in 2-Amino-4’-methoxyacetophenone, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-amino-1-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYAWQABGNEMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328649
Record name 2-Amino-4'-methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40513-43-7
Record name 2-Amino-4'-methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Palladium on carbon (10 wt %, 1.67 g, 1.57 mmol) was added to a solution of 2-azido-1-[4-(methyloxy)phenyl]ethanone (3.0 g, 15.69 mmol) and hydrochloric acid (6.62 mL, 78 mmol) in CH3OH (90 mL) under nitrogen, and the reaction mixture was stirred under hydrogen overnight at 25° C. The mixture was filtered, washed by EtOAc (150 mL), and concentrated to afford an HCl salt of the title compound (3.0 g) as a yellow solid. LC-MS (ES) m/z=166 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.62 mL
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
catalyst
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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